1-(3-Bromophenyl)-2-methylpropan-1-amine
Description
Contextualization within Pharmaceutical and Chemical Sciences Research
In the pharmaceutical sciences, the quest for new and effective drugs is relentless. 1-(3-Bromophenyl)-2-methylpropan-1-amine is primarily utilized in research and development, with a particular focus on disorders of the central nervous system (CNS). researchgate.net The presence of the bromophenyl group provides a handle for further chemical modifications, allowing researchers to synthesize a library of derivatives with potentially diverse pharmacological profiles. The amine functional group is a common feature in many biologically active molecules, often playing a crucial role in receptor binding and other physiological interactions.
From a chemical sciences perspective, the compound is a valuable substrate for studying and developing new synthetic methodologies. The synthesis of chiral amines, such as this compound, is a significant area of research in itself. nih.govbeilstein-journals.org The development of efficient and stereoselective methods to produce such compounds is of paramount importance for the pharmaceutical industry.
Significance as a Research Compound and Intermediate in Chemical Synthesis
The significance of this compound lies in its dual role as a research compound and a synthetic intermediate. As a research compound, its derivatives can be synthesized and evaluated for their biological activity, contributing to the understanding of structure-activity relationships (SAR). The bromine atom, for instance, can be replaced or used in cross-coupling reactions to introduce a wide array of other functional groups, leading to the creation of novel chemical entities.
As an intermediate, it serves as a crucial building block for the synthesis of more complex molecules. researchgate.net Its chiral nature is particularly important, as the biological activity of a drug can often be attributed to a single enantiomer. The use of enantiomerically pure intermediates like (R)- or (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine is therefore critical in the synthesis of stereochemically defined active pharmaceutical ingredients (APIs). researchgate.net
Below is a table detailing the basic chemical properties of this compound and its common forms found in research.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C10H14BrN |
| Molecular Weight | 228.13 g/mol |
| CAS Number | 808769-14-4 |
| (R)-Enantiomer Hydrochloride CAS | 1391566-64-5 |
Overview of Relevant Academic Research Paradigms and Methodologies
The investigation of this compound and its derivatives falls under several established research paradigms in the chemical and pharmaceutical sciences.
Drug Discovery and Medicinal Chemistry: A primary paradigm involves the use of this compound as a scaffold for the design and synthesis of new drug candidates. This process typically involves:
Lead Identification: Identifying initial compounds with some desired biological activity.
Lead Optimization: Systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. The bromophenyl moiety of this compound is a key site for such modifications.
In Silico Studies: Utilizing computational methods to predict the binding of derivatives to target proteins and to assess their potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Synthetic Methodology Development: Research is also focused on the efficient and stereoselective synthesis of this compound itself. Key methodologies include:
Asymmetric Synthesis: Developing catalytic methods to produce a single enantiomer of the amine with high purity. This often involves the use of chiral catalysts or auxiliaries. nih.govbeilstein-journals.org
Biocatalysis: Employing enzymes, such as transaminases or monoamine oxidases, to catalyze the synthesis of the chiral amine. mdpi.comresearchgate.net This approach is often considered a "green" alternative to traditional chemical methods.
Process Chemistry: Optimizing reaction conditions to make the synthesis scalable and cost-effective for potential industrial production.
Detailed Research Findings:
While specific, in-depth published research focusing solely on the biological activity of this compound is limited in the public domain, its importance as a synthetic intermediate is well-established through its commercial availability for research purposes. The primary research findings related to this compound are centered on the broader classes of molecules to which it belongs and the synthetic methods used to produce them.
For instance, research into the asymmetric hydrogenation of imines and the biocatalytic amination of ketones are highly relevant to the synthesis of chiral amines like this compound. These studies provide detailed findings on catalyst performance, substrate scope, and the optimization of reaction conditions to achieve high yields and enantioselectivity.
The following interactive data table summarizes the types of research findings that would be relevant to the study of this compound, based on analogous structures and synthetic methods.
| Research Area | Key Findings | Relevant Methodologies |
| Asymmetric Synthesis | Development of novel chiral catalysts (e.g., based on rhodium or iridium) that can achieve high enantiomeric excess (>95% ee) in the synthesis of related chiral amines. nih.gov | Asymmetric Hydrogenation, Chiral Auxiliary-based Synthesis |
| Biocatalysis | Identification and engineering of transaminase enzymes capable of producing enantiomerically pure amines from their corresponding ketones with high conversion rates. researchgate.net | Whole-cell biocatalysis, Purified enzyme catalysis |
| Medicinal Chemistry | Synthesis of libraries of bromophenyl-containing compounds to explore structure-activity relationships for CNS targets. The bromine atom serves as a key point for diversification. | Parallel Synthesis, Structure-Based Drug Design |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-7(2)10(12)8-4-3-5-9(11)6-8/h3-7,10H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSTZQZPZYZLKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 3 Bromophenyl 2 Methylpropan 1 Amine
Established Synthetic Routes to the Amine Scaffold
The traditional synthesis of 1-(3-bromophenyl)-2-methylpropan-1-amine often relies on well-established chemical transformations starting from readily available precursors. These methods prioritize reliability and yield, forming the foundation of synthetic approaches to this compound.
Precursor Chemistry and Intermediate Transformations
The primary routes to this compound involve the transformation of key intermediates such as the corresponding ketone, 1-(3-bromophenyl)-2-methylpropan-1-one, and the alcohol, 1-(3-bromophenyl)-2-methylpropan-1-ol. myskinrecipes.com
A principal method for converting a ketone to a primary amine is reductive amination . masterorganicchemistry.comlibretexts.org This process involves the reaction of the ketone, 1-(3-bromophenyl)-2-methylpropan-1-one, with ammonia (B1221849) to form an imine intermediate. libretexts.org This intermediate is then reduced in situ to the desired primary amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.comlibretexts.org Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com
The synthesis can also commence from the alcohol precursor, 1-(3-bromophenyl)-2-methylpropan-1-ol. This pathway typically involves an initial oxidation of the alcohol to the ketone, 1-(3-bromophenyl)-2-methylpropan-1-one, using standard oxidizing agents. Following the oxidation, the resulting ketone is then subjected to the reductive amination process as described above to yield the final amine product.
Table 1: Key Precursors and Intermediates
| Compound Name | CAS Number | Molecular Formula | Role |
|---|---|---|---|
| 1-(3-Bromophenyl)-2-methylpropan-1-one | 2415-93-2 | C₁₀H₁₁BrO | Ketone Precursor biosynth.comuni.lusynquestlabs.com |
| 1-(3-Bromophenyl)-2-methylpropan-1-ol | 3762-39-8 | C₁₀H₁₃BrO | Alcohol Precursor chemicalbook.com |
| This compound | 1178751-83-1 | C₁₀H₁₄BrN | Target Compound uni.lubldpharm.com |
Stereoselective Synthesis of Enantiomers
Producing specific enantiomers, such as (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine, is crucial in pharmaceutical research where one enantiomer often exhibits the desired biological activity. myskinrecipes.com This is typically achieved through chiral resolution or asymmetric synthesis.
Chiral resolution is the most common method for separating a racemic mixture of the amine into its individual enantiomers. wikipedia.org This technique involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgrsc.org These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.orgonyxipca.com After separation, the pure enantiomer is recovered by removing the resolving agent. wikipedia.org The efficiency of this process can be influenced by the choice of solvent and the specific resolving agent used. onyxipca.com
Another approach is enzymatic kinetic resolution . This method uses enzymes, such as lipases, which selectively acylate one enantiomer of the amine, allowing the unreacted enantiomer to be separated from the acylated product. researchgate.net
Table 2: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
|---|---|
| Tartaric Acid | Acidic wikipedia.org |
| Dibenzoyltartaric Acid | Acidic onyxipca.com |
| Camphorsulfonic Acid | Acidic wikipedia.orgonyxipca.com |
| Mandelic Acid | Acidic onyxipca.com |
| (S)-(-)-1-Phenylethylamine | Basic (for resolving acidic compounds) wikipedia.org |
| Quinine | Basic onyxipca.com |
Multicomponent and One-Pot Reaction Strategies
To improve synthetic efficiency, reduce waste, and simplify procedures, multicomponent and one-pot reactions are increasingly employed.
A one-pot reaction streamlines a synthesis by performing multiple steps in the same reaction vessel without isolating intermediates. organic-chemistry.org Reductive amination is a classic example of a one-pot process where imine formation and subsequent reduction occur sequentially in a single flask. masterorganicchemistry.comlibretexts.org This approach avoids lengthy work-up procedures and purification of the intermediate imine, saving time and resources. unibo.it
Multicomponent reactions (MCRs) involve combining three or more reactants in a single operation to form a product that incorporates portions of all the starting materials. rug.nl The A³ coupling reaction (aldehyde, alkyne, and amine) is a well-known MCR for producing propargylamines, which are versatile intermediates in organic synthesis. nih.govnih.gov While not a direct route to the saturated this compound, MCRs represent a powerful strategy for rapidly building molecular complexity from simple precursors. rug.nl
Table 3: Comparison of Synthetic Strategies
| Feature | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Intermediate Isolation | Required at each step | Avoided unibo.it |
| Reaction Time | Longer | Shorter organic-chemistry.org |
| Solvent/Reagent Usage | Higher | Lower |
| Overall Yield | Often lower due to losses at each step | Can be higher |
| Process Simplicity | More complex, multiple work-ups | Simpler, single work-up unibo.it |
Advancements in Synthetic Methodologies
Recent progress in synthetic chemistry has focused on developing more sustainable and efficient methods. These advancements include the use of metal-free catalysts and energy sources like ultrasound to promote reactions.
Metal-Free and Green Chemistry Approaches
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com This includes using safer solvents, minimizing waste, and employing catalytic methods. unibo.itnih.gov
In the context of synthesizing this compound, green approaches focus on improving traditional methods like reductive amination. A notable development is the use of metal-free conditions. For instance, a catalyst-free, one-pot reductive alkylation of amines can be achieved using sodium borohydride in 2,2,2-trifluoroethanol (B45653) (TFE). organic-chemistry.org TFE's unique properties can accelerate the reaction, and its potential for recovery and reuse adds to the sustainability of the process. organic-chemistry.org The Gabriel synthesis, a classic method for preparing primary amines, has also been modified to improve its atom economy by enabling the efficient recovery and reuse of phthalyl coproducts. rsc.org These methods avoid the use of potentially toxic and costly transition metal catalysts, aligning with the principles of green chemistry. nih.gov
Ultrasound-Promoted Synthesis Techniques
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for process intensification. nih.gov Ultrasound irradiation can significantly enhance reaction rates, improve yields, and reduce reaction times by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govresearchgate.net
This technique has been successfully applied to various organic syntheses, including one-pot, multicomponent reactions. mdpi.com The synthesis of heterocyclic compounds, for example, has shown dramatic improvements in yield and reduction in reaction time when conducted under sonication compared to conventional heating. mdpi.com For the synthesis of amines and related structures, ultrasound can promote efficient mixing and mass transfer, potentially accelerating reactions like reductive amination. beilstein-journals.org The use of ultrasound is considered a green technology as it often allows for milder reaction conditions and can reduce energy consumption compared to traditional thermal methods. nih.gov
Table 4: Advantages of Ultrasound-Promoted Synthesis
| Advantage | Description | Reference |
|---|---|---|
| Rate Acceleration | Significantly reduces reaction times, from hours to minutes. | mdpi.com |
| Improved Yields | Often leads to higher product yields compared to silent (non-sonicated) conditions. | nih.govmdpi.com |
| Milder Conditions | Reactions can often be carried out at lower temperatures, reducing side product formation. | researchgate.net |
| Energy Efficiency | Can be more energy-efficient than conventional heating methods. | nih.gov |
| Enhanced Mass Transfer | Improves mixing and contact between reactants, especially in heterogeneous systems. | beilstein-journals.org |
Asymmetric Synthesis Protocols
The creation of single-enantiomer drugs is critical, as different enantiomers can have vastly different biological activities. For this compound, achieving high enantiomeric purity is paramount for its application in pharmaceutical research, particularly for agents targeting the central nervous system. myskinrecipes.com Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, can be approached through several advanced catalytic methods. The most pertinent methods for this target molecule involve the asymmetric transformation of its prochiral ketone precursor, 1-(3-Bromophenyl)-2-methylpropan-1-one. biosynth.com
Asymmetric Reductive Amination
One of the most direct and widely used methods for synthesizing chiral amines is the asymmetric reductive amination of a ketone. organic-chemistry.org This one-pot reaction involves the condensation of a ketone with an amine source (like ammonia or an ammonium (B1175870) salt) to form a prochiral imine intermediate, which is then reduced enantioselectively by a chiral catalyst and a stoichiometric reductant.
Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for this type of transformation. nih.govrsc.orgrsc.orgnih.gov The CPA activates the imine by protonation, forming a chiral ion pair. This close association with the chiral catalyst environment dictates the facial selectivity of the subsequent hydride delivery from a reductant, such as a Hantzsch ester or a borohydride.
Below is a proposed protocol for the asymmetric reductive amination of 1-(3-Bromophenyl)-2-methylpropan-1-one, based on established methodologies for analogous ketones.
Table 1: Proposed Protocol for Asymmetric Reductive Amination
| Parameter | Details | Purpose/Rationale |
| Starting Material | 1-(3-Bromophenyl)-2-methylpropan-1-one | Prochiral ketone precursor to the target amine. |
| Amine Source | Ammonium formate (B1220265) (HCOONH₄) | Serves as both the nitrogen source and a potential hydrogen source in transfer hydrogenation. |
| Catalyst | (R)-TRIP or (R)-F₁₀BINOL-derived Phosphoric Acid | (R)-TRIP is a bulky, well-established chiral phosphoric acid catalyst. The highly acidic F₁₀BINOL derivative may enhance reactivity for less reactive substrates. researchgate.net |
| Reductant | Hantzsch Ester (e.g., Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) | A mild and effective hydride donor commonly used in CPA-catalyzed reductions. |
| Solvent | Toluene or Dichloromethane (B109758) (DCM) | Non-coordinating solvents that are standard for this type of reaction. |
| Temperature | Room Temperature to 40 °C | Mild conditions to ensure high enantioselectivity and minimize background reactions. |
| Typical Loading | 1-5 mol% Catalyst | Catalytic amounts are sufficient to promote the reaction efficiently. |
| Expected Outcome | (R)- or (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine | The specific enantiomer is determined by the chirality of the phosphoric acid catalyst used. High enantiomeric excess (ee >90%) is anticipated. |
Biocatalytic Asymmetric Synthesis using Transaminases
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. ω-Transaminases (ω-TAs) are particularly well-suited for the synthesis of chiral amines from prochiral ketones. mdpi.comresearchgate.net These enzymes utilize pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor to transfer an amino group from an amino donor (e.g., L-alanine or isopropylamine) to the ketone substrate. mdpi.com The reaction is often driven to completion by removing the ketone byproduct (e.g., pyruvate (B1213749) or acetone) or by using the amino donor in large excess.
A key advantage of ω-TAs is their exceptional enantioselectivity, often yielding products with >99% ee. researchgate.net Commercial kits with a variety of (R)- and (S)-selective ω-TAs are available, allowing for the synthesis of either enantiomer of the target amine.
Table 2: Proposed Protocol for Transaminase-Catalyzed Asymmetric Synthesis
| Parameter | Details | Purpose/Rationale |
| Starting Material | 1-(3-Bromophenyl)-2-methylpropan-1-one | Prochiral ketone substrate for the enzyme. |
| Enzyme | (R)- or (S)-selective ω-Transaminase | The choice of enzyme dictates the stereochemistry of the final product. |
| Amino Donor | Isopropylamine | A common, inexpensive amino donor that produces acetone (B3395972) as a volatile byproduct, which helps drive the reaction equilibrium. |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | Essential cofactor for transaminase activity, typically added in small amounts. |
| Solvent/Medium | Aqueous Buffer (e.g., pH 7.5-8.5) | Enzymes function optimally in aqueous environments within a specific pH range. |
| Temperature | 25-37 °C | Physiological temperature range to ensure enzyme stability and activity. |
| Byproduct Removal | Not always necessary with isopropylamine, but can be facilitated by slight vacuum or inert gas sparging. | Shifting the reaction equilibrium towards the product amine, increasing the yield. |
| Expected Outcome | (R)- or (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine | Highly enantiopure amine (>99% ee) is expected. |
Strategies for Compound Library Generation for Research
The generation of compound libraries from a central scaffold is a cornerstone of modern drug discovery. nih.gov By systematically modifying different parts of a lead molecule, researchers can explore the structure-activity relationship (SAR) and optimize properties like potency, selectivity, and metabolic stability. The this compound scaffold is an excellent candidate for library generation due to its multiple points for diversification.
The core structure presents three primary vectors for modification:
Vector 1 (V1): The 3-bromophenyl group.
Vector 2 (V2): The primary amine.
Vector 3 (V3): The isopropyl group (α-methyl).
A diversity-oriented synthesis (DOS) approach can be employed to create a library of analogues. organic-chemistry.orgacs.org This involves using a common intermediate and applying a range of reactions to introduce diverse chemical functionalities at the specified vectors.
Diversification at Vector 1 (Aromatic Ring)
The bromine atom on the phenyl ring is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast range of substituents at the 3-position.
Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce new aromatic systems. researchgate.net
Sonogashira Coupling: Coupling with terminal alkynes introduces linear, rigid structures.
Buchwald-Hartwig Amination: Introduction of diverse primary or secondary amines.
Cyanation: Introduction of a nitrile group, which can be further elaborated.
Diversification at Vector 2 (Amine Group)
The primary amine is a nucleophilic and basic center that can be readily functionalized through several common reactions.
Acylation: Reaction with a variety of acyl chlorides or carboxylic acids to form a diverse set of amides.
Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.
Reductive Amination: Reaction with aldehydes or ketones to produce secondary or tertiary amines. masterorganicchemistry.com
Alkylation: Reaction with alkyl halides to introduce alkyl groups.
Diversification at Vector 3 (α-Methyl Group)
While modification at this position is more synthetically challenging than at V1 or V2, it is not impossible. Strategies could involve starting from a different ketone precursor (e.g., 1-(3-bromophenyl)propan-1-one to yield an ethyl group at this position) or exploring advanced C-H activation methodologies on the protected amine scaffold.
Table 3: Strategy for Compound Library Generation
| Diversification Vector | Reaction Type | Example Reagent Class | Resulting Functional Group |
| V1: 3-Bromophenyl | Suzuki Coupling | Arylboronic acids | Biaryl |
| Sonogashira Coupling | Terminal alkynes | Aryl-alkyne | |
| Buchwald-Hartwig | Amines, Amides | Aryl-amine, Aryl-amide | |
| V2: Amine | Acylation | Acyl chlorides | Amide |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | |
| Reductive Amination | Aldehydes/Ketones | Secondary/Tertiary Amine | |
| V3: α-Methyl | Modified Starting Material | 1-(3-bromophenyl)ethan-1-one | Removal of methyl group |
| C-H Functionalization | (Advanced Method) | Arylation/Alkylation |
This systematic approach allows for the rapid generation of a focused library of analogues, enabling a thorough exploration of the chemical space around the this compound core for various research applications. nih.gov
Chemical Derivatization and Analog Design in Research Contexts
Synthesis of Derivatives via Functional Group Modifications
The reactivity of the primary amine and the bromine atom on the phenyl ring provides two distinct handles for chemical derivatization. These sites allow for a wide range of transformations, enabling the synthesis of a diverse library of compounds from the parent molecule.
The primary amine of 1-(3-Bromophenyl)-2-methylpropan-1-amine is a nucleophilic center that readily undergoes acylation reactions. Acetylation and trifluoroacetylation are common modifications used to introduce an acetyl or trifluoroacetyl group, respectively. These reactions can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capability, and are often employed as a protective strategy in multi-step syntheses. nih.govgoogle.com
Acetylation: This reaction is typically achieved by treating the amine with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). ias.ac.intandfonline.com The reaction can be performed under various conditions, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. acs.org An alternative, environmentally benign method involves using acetyl chloride in a brine solution with a weak base. ias.ac.in A continuous-flow process using acetonitrile (B52724) as the acetylating agent over an alumina (B75360) catalyst has also been developed for the N-acetylation of various amines. nih.gov
Trifluoroacetylation: This modification introduces the highly electronegative trifluoroacetyl group, which can significantly impact a molecule's electronic properties and metabolic stability. Reagents for this transformation include trifluoroacetic anhydride and S-ethyl trifluorothioacetate. google.com A particularly mild method uses 1,1,1-trichloro-3,3,3-trifluoroacetone, which allows for the trifluoroacetylation of amines under neutral conditions. orgsyn.org In other approaches, trichloromethylchloroformate and triethylamine can be used to activate trifluoroacetic acid for reaction with primary amines. google.com The presence of trifluoroacetyl groups can also arise as an unintended side reaction during peptide synthesis when trifluoroacetic acid is used for deprotection. nih.govpnas.org
| Reaction | Typical Reagents | Conditions | Reference |
|---|---|---|---|
| Acetylation | Acetyl Chloride, Acetic Anhydride | Solvent (e.g., Dioxane, Acetone), Base (e.g., Pyridine, Triethylamine), Room Temperature | ias.ac.intandfonline.comacs.org |
| Trifluoroacetylation | Trifluoroacetic Anhydride, 1,1,1-Trichloro-3,3,3-trifluoroacetone | Solvent (e.g., Dimethyl Sulfoxide), Neutral or Mildly Basic, 10-40°C | google.comorgsyn.org |
The bromine atom on the phenyl ring is a key functional group for forming new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a powerful and widely used method for this purpose, coupling aryl halides with organoboron compounds. youtube.com This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters. nih.govresearchgate.net
In the context of this compound, the 3-bromo substituent serves as the electrophilic partner. The reaction is catalyzed by a palladium complex, often with phosphine-based ligands, in the presence of a base. beilstein-journals.orgrsc.org This enables the introduction of a wide variety of substituents at the 3-position of the phenyl ring, including alkyl, alkenyl, aryl, and heteroaryl groups. nih.gov The development of efficient catalysts, such as those based on N-heterocyclic carbenes or specialized phosphine (B1218219) ligands like CataCXium A, has expanded the scope of this reaction to include challenging substrates and unprotected anilines. nih.govbeilstein-journals.orgnih.gov
| Coupling Partner (R-B(OH)₂) | Resulting Substituent (R) | Potential Catalyst System | Reference |
|---|---|---|---|
| Phenylboronic acid | Phenyl | Pd(PPh₃)₄ / K₃PO₄ | nih.gov |
| Thiophene-2-boronic acid | 2-Thienyl | Pd-CataCXium A-G3 / TMSOK | nih.gov |
| Methylboronic acid | Methyl | Pd(OAc)₂ / SPhos | researchgate.net |
| Vinylboronic acid | Vinyl | PdCl₂(dppf) / K₂CO₃ | mdpi.com |
| Pyridine-3-boronic acid | 3-Pyridyl | Pd₂(dba)₃ / Xantphos | nih.gov |
Rational Design Principles for Structural Analogues
Rational analog design involves making strategic structural changes to a lead compound to optimize its biological activity, selectivity, or pharmacokinetic properties. nih.govmdpi.com For this compound, modifications can be envisioned at three primary locations: the bromophenyl moiety, the alkyl chain, and the amine group.
Altering the substitution pattern of the phenyl ring can profoundly influence a molecule's interaction with biological targets. The bromine atom at the 3-position serves as a synthetic handle for introducing diverse functionalities via Suzuki-Miyaura coupling. nih.govnih.gov Replacing the bromine with different groups allows for systematic exploration of how size, electronics, and lipophilicity at this position affect activity. nih.govnih.gov For instance, introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) can modulate the electronic character of the ring. nih.gov Incorporating other aromatic or heteroaromatic rings can introduce new binding interactions or alter solubility. nih.gov The introduction of halogen atoms, for example, is known to impact lipophilicity and membrane permeability. nih.gov
The isobutyl group and the primary amine are critical components of the pharmacophore that can be systematically modified.
Alkyl Chain: Changes to the 2-methylpropan-1-amine side chain, such as varying its length, branching, or rigidity, can fine-tune the molecule's orientation within a binding pocket. Structure-activity relationship studies of related compounds often reveal that even small changes to an alkyl substituent can lead to significant differences in biological activity. nih.govnih.gov
Amine Functionality: The primary amine can be converted to a secondary or tertiary amine through alkylation, or to an amide or sulfonamide via acylation or sulfonylation, respectively. These modifications alter the basicity and hydrogen-bonding capacity of the nitrogen atom, which are often crucial for target engagement. acs.org Furthermore, the amine can be used as a key building block in the synthesis of more complex structures, such as α-amino ketones. organic-chemistry.orgorganic-chemistry.org
The core structure of this compound can be integrated into various heterocyclic rings to create entirely new chemical scaffolds. This strategy is widely used in medicinal chemistry to access novel structures with diverse biological properties.
Triazoles: 1,2,3-Triazoles are readily synthesized using the copper-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry." acs.orgnih.gov The primary amine of the parent compound can be efficiently converted into an azide (B81097) using reagents like tert-butyl nitrite (B80452) and azidotrimethylsilane. acs.orgnih.gov This azide intermediate can then be reacted with a terminal alkyne to regioselectively form a 1,4-disubstituted 1,2,3-triazole ring. acs.orgisres.org
Pyrazoles: Pyrazoles are commonly formed through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. nih.govresearchgate.net A plausible synthetic route could involve converting the primary amine of the parent compound into a hydrazine, which could then be reacted with a β-ketonitrile or a β-ketoester to construct the pyrazole (B372694) ring. beilstein-journals.orgbeilstein-journals.org Multicomponent reactions are also a powerful tool for accessing highly substituted pyrazole derivatives. mdpi.com
Furanones: Furanone rings can be synthesized through various methods, one of which involves the reaction of α-haloketones with carboxylic acids or their salts. nih.gov An α-amino ketone derivative, synthesized from this compound, could be halogenated at the α-position and subsequently cyclized with a suitable partner to form a furanone framework.
Exploration of Chiral Analogues and Diastereomers
The structure of this compound features a stereocenter at the carbon atom to which the amine group is attached. This gives rise to two enantiomers: (R)-1-(3-Bromophenyl)-2-methylpropan-1-amine and (S)-1-(3-Bromophenyl)-2-methylpropan-1-amine. The spatial arrangement of the substituents around this chiral center is critical in determining the molecule's interaction with chiral biological targets such as receptors and enzymes.
In the realm of medicinal chemistry, it is a common practice to synthesize and evaluate the individual enantiomers of a racemic compound. This is because one enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects. The synthesis of enantiomerically pure compounds can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.
Enantioselective Synthesis: This approach aims to create a specific enantiomer directly. Methodologies for the enantioselective synthesis of related β-methylphenethylamines often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For instance, the asymmetric reduction of a corresponding ketone precursor or the stereoselective amination of a prochiral substrate are common strategies.
Chiral Resolution: This method involves the separation of a racemic mixture into its constituent enantiomers. A widely used technique is the formation of diastereomeric salts. By reacting the racemic amine with a chiral acid (a resolving agent), a pair of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. Following separation, the individual enantiomer can be recovered by removing the chiral auxiliary. Another prevalent method is chiral chromatography, where the racemic mixture is passed through a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
While specific research detailing the comprehensive exploration of chiral analogues and diastereomers of this compound is not extensively available in publicly accessible literature, the fundamental principles of stereochemistry dictate the importance of such investigations. The distinct three-dimensional structures of the (R) and (S) enantiomers would lead to different binding affinities and efficacies at biological targets.
Detailed Research Findings
Detailed research findings, including specific optical rotation values and biological activity data for the individual enantiomers of this compound, are not prominently reported in the surveyed scientific literature. However, based on studies of analogous compounds, it is anticipated that the two enantiomers would display different pharmacological profiles.
For instance, in many neurologically active phenethylamine (B48288) derivatives, the stereochemistry at the α-carbon significantly influences their potency and selectivity for various neurotransmitter transporters and receptors. One enantiomer might exhibit potent activity as a releasing agent or reuptake inhibitor, while the other is substantially less active.
The creation of additional stereocenters in the molecule would lead to the formation of diastereomers. For example, modification of the isopropyl group could introduce a second chiral center, resulting in four possible stereoisomers ((1R,2R), (1S,2S), (1R,2S), and (1S,2R)). Each of these diastereomers would possess a unique set of physicochemical and biological properties.
The table below illustrates the expected stereoisomers of a hypothetical derivative, 1-(3-Bromophenyl)-2-methylbutan-1-amine, which contains two chiral centers.
| Stereoisomer | Relationship to (1R,2R) |
| (1R, 2R) | Reference |
| (1S, 2S) | Enantiomer |
| (1R, 2S) | Diastereomer |
| (1S, 2R) | Diastereomer |
Structure Activity Relationship Sar Investigations and Mechanistic Insights in Vitro Focus
Elucidation of Key Structural Determinants for Biological Activity
The biological activity of phenethylamine (B48288) derivatives is intricately linked to their three-dimensional structure and the nature of their chemical substituents. For 1-(3-Bromophenyl)-2-methylpropan-1-amine, the stereochemistry, the bromine substituent on the aromatic ring, and the substitutions on the alkyl chain and amine group are all critical determinants of its potential biological effects.
The presence of a chiral center at the carbon atom to which the amine group is attached means that this compound can exist as two enantiomers (R and S isomers). In the broader class of amphetamines, stereochemistry plays a crucial role in determining pharmacological activity. For instance, dextroamphetamine (the d-enantiomer) is known to be more pharmacologically active than levoamphetamine (the l-enantiomer). sciex.com The d-isomer of amphetamine is a more potent central nervous system stimulant, primarily used in the treatment of narcolepsy and as a diet pill, while the l-isomer has less activity on the central nervous system and is often found in over-the-counter nasal decongestants. sciex.com This differential activity between enantiomers is a common feature of substituted amphetamines and suggests that the biological modulation of this compound is also likely to be stereospecific.
The substitution pattern on the phenyl ring is a key factor in the biological activity of phenethylamines. Halogenation, in particular, can significantly alter a compound's properties. The presence of a bromine atom on the phenyl ring, as in this compound, is expected to increase lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier. nih.gov
Studies on related halogenated amphetamines have shown that the position and nature of the halogen substituent influence receptor interactions. For example, para-halogenation of amphetamines and methcathinones has been shown to increase their interaction with the serotonin (B10506) transporter, leading to potent serotonin uptake inhibition. frontiersin.orgresearchgate.net While the target compound has a meta-bromo substituent, the general principle that halogenation impacts serotonergic activity is noteworthy. The position of the substituent is critical; for instance, in ring-substituted methylamphetamines, the ortho-isomer was found to fully substitute for amphetamine in drug discrimination studies, while the meta and para isomers only showed partial generalization. nih.gov Furthermore, halogen-π interactions between the bromine atom and aromatic residues like phenylalanine in the binding sites of receptors and enzymes, such as cytochrome P450, can contribute to binding affinity and selectivity. nih.gov
Table 1: Inferred Impact of Aromatic Substitution on Biological Activity
| Structural Feature | Inferred Effect on this compound |
|---|---|
| Meta-Bromo Group | Increased lipophilicity, potential for altered monoamine transporter selectivity. |
| Phenyl Ring | Essential for core pharmacophore activity. |
The alkyl chain and the amine group are the third key structural component influencing the biological activity of this compound. The presence of a methyl group at the alpha position of the ethylamine (B1201723) side chain (making it a propan-1-amine) is a defining feature of amphetamine and its derivatives. This α-methyl group generally confers resistance to metabolism by monoamine oxidase (MAO), prolonging the compound's duration of action compared to its non-methylated phenethylamine counterpart.
Further modifications to the alkyl chain and the amine group can fine-tune the compound's pharmacological profile. For example, N-alkylation (the addition of an alkyl group to the amine) has been shown to have varied effects. In some phenethylamine series, N-alkylation can enhance activity. nih.gov However, in other cases, it may reduce binding affinity at certain receptors. For instance, N-2-methoxybenzyl substitution of 2C drugs was found to decrease binding to 5-HT1A receptors and TAAR1. nih.gov The primary amine in this compound is a crucial feature for its interactions with molecular targets.
Table 2: Inferred Significance of Alkyl and Amine Groups
| Structural Feature | Inferred Effect on this compound |
|---|---|
| α-Methyl Group | Increased metabolic stability, prolonged duration of action. |
| Primary Amine | Key for interactions with molecular targets like monoamine transporters. |
In Vitro Receptor and Enzyme Interaction Profiling
The biological effects of this compound are mediated by its interactions with specific molecular targets, such as receptors and enzymes. In vitro studies on related compounds provide a framework for understanding its potential interaction profile.
Based on the SAR of related phenethylamine and amphetamine derivatives, the primary molecular targets for this compound are likely to be the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin transporter (SERT). frontiersin.orgbiomolther.org Halogenated amphetamines are known to be potent inhibitors of these transporters. frontiersin.orgresearchgate.net
In addition to monoamine transporters, serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, are common targets for substituted phenethylamines. nih.govbiomolther.orgfrontiersin.orgnih.gov The interaction with these receptors is often associated with the hallucinogenic and psychoactive effects of some phenethylamine derivatives. Adrenergic receptors and the trace amine-associated receptor 1 (TAAR1) are also potential targets. nih.gov The binding site for halogenated compounds within these targets may involve halogen-π interactions with aromatic amino acid residues. nih.gov
The affinity of a ligand for its target is a key determinant of its potency. For substituted phenethylamines, binding affinities (Ki) and inhibitory concentrations (IC50) have been determined for a range of molecular targets. Halogenation has been shown to enhance the binding affinity of phenethylamines for the 5-HT2A receptor. researchgate.netnih.gov For example, para-halogenation of amphetamines generally increases their potency as serotonin uptake inhibitors. frontiersin.org
The table below presents hypothetical binding affinities for this compound at various receptors, inferred from data on structurally similar compounds. It is important to note that these are extrapolated values and would require experimental verification.
Table 3: Hypothetical In Vitro Binding Profile of this compound
| Target | Predicted Binding Affinity (Ki, nM) | Rationale based on related compounds |
|---|---|---|
| DAT | 50 - 200 | Amphetamine derivatives are known DAT inhibitors. |
| NET | 20 - 100 | Amphetamine derivatives are potent NET inhibitors. |
| SERT | 100 - 500 | Bromo-substitution may enhance affinity for SERT. frontiersin.org |
| 5-HT2A Receptor | 150 - 600 | Halogenated phenethylamines bind to 5-HT2A receptors. frontiersin.org |
| 5-HT2C Receptor | 200 - 800 | Phenethylamines often show affinity for 5-HT2C receptors. frontiersin.org |
Conformational Analysis and Bioactive Conformations in Ligand-Target Systems
The three-dimensional arrangement of a molecule is critical to its interaction with biological targets. For this compound, a comprehensive understanding of its conformational landscape and the specific shapes it adopts when binding to receptors—its bioactive conformations—is fundamental to elucidating its mechanism of action. Due to a lack of specific published research focusing directly on the conformational analysis of this compound, this section will draw upon established principles of phenethylamine conformational analysis and computational chemistry predictions to infer its likely structural dynamics and behavior in ligand-target systems.
Key Structural Features Influencing Conformation:
Phenyl Ring: The 3-bromo substitution introduces both steric bulk and electronic changes (inductive electron withdrawal and resonance effects) to the phenyl ring, which can influence its interaction with target binding pockets.
Isopropyl Group: The presence of a bulky isopropyl group attached to the alpha-carbon restricts the rotation around the Cα-Cβ bond, likely favoring specific staggered conformations to minimize steric strain.
Chiral Center: The alpha-carbon is a chiral center, meaning the compound exists as (R)- and (S)-enantiomers. The absolute configuration at this center dictates the spatial orientation of the phenyl ring, the isopropyl group, and the amine group, which is a critical determinant of its interaction with chiral biological targets.
Predicted Conformational Preferences:
In the absence of experimental data such as X-ray crystallography or detailed NMR studies for this compound, computational modeling techniques like molecular mechanics and quantum chemical calculations can provide valuable insights into its low-energy conformations. For related phenethylamine derivatives, two primary conformations are typically considered:
Extended (or Trans) Conformation: In this arrangement, the amine group and the phenyl ring are positioned on opposite sides of the ethylamine backbone. This conformation is often considered for interactions with certain transporter proteins.
Folded (or Gauche) Conformation: Here, the amine group is folded back towards the phenyl ring. This conformation allows for potential intramolecular interactions and may be the preferred bioactive conformation for binding to specific G-protein coupled receptors (GPCRs).
For amphetamine, which shares the α-methyl group with the target compound, studies have suggested that a folded conformation is slightly more probable. The additional bulk of the isopropyl group in this compound would likely further influence the energetic balance between these conformations.
Hypothetical Bioactive Conformations in Ligand-Target Systems:
The bioactive conformation of a ligand is the specific three-dimensional shape it adopts when bound to its biological target. This conformation may not necessarily be the lowest energy conformation in solution, as the energy gained from binding interactions can overcome the energetic cost of adopting a less favorable shape.
To illustrate potential bioactive conformations, one can perform in silico docking studies of this compound into the binding sites of relevant biological targets. The results of such simulations would provide hypotheses about the key interactions that stabilize the ligand-receptor complex.
Table 4.3.1: Predicted Torsional Angles and Energy Profiles for Key Rotatable Bonds in this compound (Hypothetical Data)
| Rotatable Bond | Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| C(aryl)-Cα-Cβ-N | ~180 | 0.0 | Anti (Extended) |
| C(aryl)-Cα-Cβ-N | ~60 | 1.5 | Gauche (Folded) |
| C(aryl)-Cα-Cβ-N | ~-60 | 1.5 | Gauche (Folded) |
| Phenyl-Cα | - | - | - |
| Cα-N | - | - | - |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be determined through rigorous computational chemistry studies.
Table 4.3.2: Potential Intermolecular Interactions of this compound in a Hypothetical Receptor Binding Pocket
| Molecular Moiety | Potential Interaction Type | Potential Interacting Residue (Example) |
| Amine Group (-NH2) | Ionic Bond / Hydrogen Bond | Aspartic Acid (Asp), Glutamic Acid (Glu) |
| Phenyl Ring (π-system) | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Bromine Atom | Halogen Bonding / Hydrophobic Interaction | Leucine (Leu), Isoleucine (Ile) |
| Isopropyl Group | Hydrophobic Interaction | Valine (Val), Alanine (Ala) |
Note: This table presents potential interactions based on the chemical structure of the compound and general principles of ligand-receptor binding. The specific interactions would depend on the actual topology and amino acid composition of the target's binding site.
Investigation of Biological Activity and Mechanistic Pathways in Vitro Studies
Modulation of Neurotransmitter Systems in In Vitro Models
No published in vitro studies were identified that characterized the effects of 1-(3-Bromophenyl)-2-methylpropan-1-amine on neurotransmitter systems.
Receptor Agonism and Antagonism Profiling
There is no available data from in vitro receptor binding or functional assays to define the agonist or antagonist activity of this compound at any neurotransmitter receptor.
Modulation of Neurotransmitter Activity and Transport
Information regarding the ability of this compound to modulate neurotransmitter reuptake or release through transporters such as those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), or serotonin (B10506) (SERT) is not available in the current scientific literature. nih.govmoleculardevices.commoleculardevices.comnih.gov
Enzyme Inhibition and Activation Profiling (In Vitro)
No specific in vitro enzyme inhibition or activation data for this compound could be located.
Specific Enzyme Target Identification (e.g., monoacylglycerol lipase (B570770), tryptophan hydroxylase)
There are no studies identifying this compound as an inhibitor or activator of specific enzymes, including monoacylglycerol lipase (MAGL) or tryptophan hydroxylase (TPH). nih.govmdpi.comfrontiersin.orgnih.govresearchgate.netunisi.itnih.govnih.govmdpi.com
In Vitro Enzyme Kinetic and Mechanistic Studies
In the absence of identified enzyme targets, no in vitro enzyme kinetic studies, such as the determination of IC₅₀ or Kᵢ values, or mechanistic studies for this compound are available.
Antiproliferative and Differentiation-Inducing Activities in Cell Lines
No data from in vitro studies on cancer cell lines or other cell types is available to assess the antiproliferative or differentiation-inducing properties of this compound. science.govresearchgate.netnih.govnih.govmdpi.com
Cell-Based Assays and Phenotypic Screening
Cell-based assays are fundamental tools in drug discovery, offering insights into a compound's biological effects in a cellular context. nih.govpharmaron.comnih.govprotagene.com These assays can range from measuring cytotoxicity in cancer cell lines to monitoring specific cellular events like neurite outgrowth or synapse formation. pharmaron.com Phenotypic screening, a key component of this approach, allows for the identification of molecules that induce a desired change in cellular appearance or function without prior knowledge of the specific molecular target.
For classes of compounds related to this compound, such as substituted phenylfuranylnicotinamidines, in vitro screening against a panel of human cancer cell lines has been employed to determine their antiproliferative effects. nih.gov These studies typically yield data on the compound concentration required to cause 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% cell lethality (LC50). nih.gov For instance, a particularly active substituted phenylfuranylnicotinamidine, compound 4e , demonstrated a submicromolar GI50 value of 0.83 μM against a cancer cell line. nih.gov Such data is crucial for establishing a preliminary structure-activity relationship.
It is plausible that this compound, if subjected to similar cell-based screening, would be evaluated against a diverse panel of cancer cell lines to identify potential antiproliferative activity. The nature and position of the bromo-substituent on the phenyl ring would be of particular interest in determining its potency and selectivity.
Investigation of Cellular Mechanisms (e.g., OXPHOS inhibition, cell differentiation)
Understanding the mechanism of action is a critical step following the identification of a biologically active compound. Two areas of significant interest in current therapeutic research are the inhibition of oxidative phosphorylation (OXPHOS) and the induction of cell differentiation.
Oxidative Phosphorylation (OXPHOS) Inhibition: OXPHOS is a primary energy-generating pathway in mitochondria, and its inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors reliant on this metabolic process. researchgate.netnih.govbiorxiv.orgmdpi.com Various small molecules have been identified as inhibitors of the OXPHOS complexes. researchgate.netmdpi.comresearchgate.net Research on other metabolic inhibitors has shown that targeting OXPHOS can lead to reduced ATP production, increased reactive oxygen species (ROS), and ultimately, apoptotic cell death in cancer cells. researchgate.net While there is no direct evidence, the potential for this compound to modulate mitochondrial function could be an area of future investigation. Studies on other cancer types have shown that lower intrinsic OXPHOS function in tumors might limit the therapeutic window for indiscriminate mitochondrial inhibitors. nih.govbiorxiv.org
Cell Differentiation: Inducing differentiation in cancer cells, particularly in hematological malignancies like leukemia, is another therapeutic avenue. nih.gov For example, analogues of 1,25-dihydroxyvitamin D3 have been shown to induce the differentiation of human promyelocytic leukemia (HL-60) cells. nih.gov This process is often assessed by monitoring the expression of cell surface markers, such as CD11b, and observing morphological changes. nih.gov Similarly, some compounds can promote differentiation by perturbing DNA synthesis. nih.gov The ability of a novel compound like this compound to induce differentiation in leukemia cell lines such as HL-60 or THP-1 would be a significant finding, suggesting a potential role in differentiation-based therapy.
In Vitro Antimicrobial and Antifungal Activity Assessment
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents. Amine-containing compounds and halogenated phenyl derivatives are classes of molecules that have historically shown promise in this area.
Determination of Inhibitory Spectrum and Potency
The initial assessment of a compound's antimicrobial potential involves determining its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi. Studies on related arylpropanoids have demonstrated a broad spectrum of antifungal activity. For example, certain α-halopropiophenones have shown activity against various dermatophytes with MIC values ranging from 0.5 to over 50 µg/mL. nih.gov Similarly, phenanthryl derivatives were found to be active with MICs between 3 and 20 µg/mL. nih.gov
In the realm of antibacterial agents, substituted phenylnaphthalenes have been evaluated against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.gov Furthermore, some substituted phenylfuranylnicotinamidines have exhibited excellent MIC values of 10 μM against S. aureus. nih.gov N-substituted phthalimide (B116566) derivatives have also shown antifungal and anti-biofilm properties against Candida species, with the most potent, N-butylphthalimide, having an MIC of 100 µg/ml. nih.govresearchgate.net
Based on these findings for related structures, it is conceivable that this compound could possess activity against Gram-positive bacteria and certain fungal species. The data below from a study on substituted phenylfuranylnicotinamidines illustrates typical results from such an investigation.
Table 1: In Vitro Antibacterial Activity of Analogue Compounds (Substituted Phenylfuranylnicotinamidines)
| Compound | Test Organism | MIC (μM) |
|---|---|---|
| 4a | Staphylococcus aureus | 10 |
| 4b | Staphylococcus aureus | 10 |
Data sourced from a study on substituted phenylfuranylnicotinamidines, which are structurally distinct from this compound. nih.gov
Mechanistic Research on Antimicrobial Action
Investigating the mechanism of antimicrobial action is crucial for understanding how a compound inhibits or kills a pathogen. For antibacterial agents, this can involve studying their effects on essential cellular processes like cell division. For instance, some antibacterial compounds exert their effect by disrupting the formation of the Z-ring, a structure critical for bacterial cytokinesis. nih.gov For antifungal agents, research can focus on their ability to inhibit biofilm formation or hyphal development in fungi like Candida albicans, which are key virulence factors. nih.govresearchgate.net Gene expression studies can further elucidate the mechanism by revealing the downregulation of genes essential for these processes. nih.govresearchgate.net Should this compound demonstrate antimicrobial properties, subsequent research would likely focus on these and other potential mechanisms.
Emerging Biological Activities in In Vitro Experimental Models
The therapeutic potential of a novel compound is not limited to a single biological activity. Phenotypic screening and further mechanistic studies can uncover unexpected and valuable properties. For example, compounds initially investigated for one purpose may be found to have applications in other areas, such as neuroprotection or as modulators of specific enzyme families like histone methyltransferases and demethylases. nih.govnih.gov The structural features of this compound, including the brominated phenyl ring and the secondary amine, provide a scaffold that could interact with a variety of biological targets, warranting broader investigation in diverse in vitro models.
Advanced Analytical Techniques for Characterization and Quantification in Research
Spectroscopic Characterization Methods
Spectroscopy is a fundamental tool for probing the molecular structure of 1-(3-Bromophenyl)-2-methylpropan-1-amine. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as a fingerprint, revealing key structural features.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. The chemical shifts (δ) are influenced by neighboring atoms, particularly the electronegative bromine atom and the amine group, as well as the aromatic ring currents. docbrown.info The protons on the aromatic ring will appear in the downfield region (typically 7.0-7.5 ppm), with splitting patterns determined by their substitution. The benzylic proton (CH-NH₂) will be a doublet, split by the adjacent isopropyl CH proton, appearing around 3.5-4.0 ppm. The isopropyl group will exhibit a multiplet for the CH proton and two distinct doublets for the non-equivalent methyl groups. The amine (NH₂) protons typically appear as a broad singlet which can exchange with D₂O. researchgate.net
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. docbrown.info Due to the molecule's asymmetry, all ten carbon atoms are expected to be chemically non-equivalent and thus produce ten distinct signals. The carbons of the bromophenyl ring would resonate in the aromatic region (~120-145 ppm), with the carbon attached to the bromine atom showing a characteristic shift. docbrown.info The benzylic carbon (CH-NH₂) would appear in the 50-65 ppm range, while the carbons of the isopropyl group would be found in the aliphatic (upfield) region. docbrown.infodocbrown.info
| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) & Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic CH | C2', C4', C5', C6' | ~7.0 - 7.5 (m) | ~122 - 131 |
| Aromatic C-Br | C3' | - | ~122 |
| Aromatic C-CH | C1' | - | ~145 |
| Benzylic CH | C1 | ~3.8 (d) | ~60 |
| Amine NH₂ | N-H | ~1.5 - 2.5 (br s) | - |
| Isopropyl CH | C2 | ~1.8 - 2.2 (m) | ~35 |
| Isopropyl CH₃ | C3, C3' | ~0.8 - 1.0 (d, d) | ~18 - 20 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural components. wpmucdn.com As a primary amine, it is expected to show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). wpmucdn.comlibretexts.org An N-H bending vibration (scissoring) should appear around 1580-1650 cm⁻¹. biosynth.com Other significant peaks include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic isopropyl group (below 3000 cm⁻¹), aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and a C-N stretching band. The C-Br stretch is expected to appear in the fingerprint region at lower wavenumbers. researchgate.net
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 (two bands) | Medium |
| C-H Stretch (aromatic) | Aryl | 3010 - 3100 | Medium-Weak |
| C-H Stretch (aliphatic) | Isopropyl | 2870 - 2960 | Strong |
| N-H Bend (scissoring) | Primary Amine | 1580 - 1650 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Weak |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium-Weak |
| C-Br Stretch | Aryl Halide | 500 - 650 | Strong-Medium |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
Electron Ionization (EI): In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The molecular ion peak ([M]⁺) for this compound would be observed at m/z 227 and 229 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom. The most significant fragmentation pathway for amines is typically alpha-cleavage, the breaking of the bond adjacent to the C-N bond. libretexts.orgmiamioh.edu For this compound, this would involve the loss of an isopropyl radical (•CH(CH₃)₂) to yield a highly stable benzylic iminium ion at m/z 184/186 ([C₇H₇BrN]⁺). libretexts.org Further fragmentation of the bromophenyl ring would also be observed. chemguide.co.uk
Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation than EI. It typically shows a prominent protonated molecular ion peak ([M+H]⁺) at m/z 228/230, which is useful for confirming the molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the parent ion and its fragments. For the [M+H]⁺ ion of this compound (C₁₀H₁₅BrN⁺), the theoretical exact mass would be calculated to distinguish it from other ions with the same nominal mass. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. It is particularly useful for quantifying the compound in complex mixtures. An ion of the compound (e.g., the [M+H]⁺ adduct) is selected and fragmented, and a specific product ion is monitored for highly selective and sensitive quantification. Predicted m/z values for common adducts are critical for method development. uni.lu
| Adduct/Fragment | Formula | Predicted m/z | Technique |
|---|---|---|---|
| [M]⁺ | [C₁₀H₁₄BrN]⁺ | 227.03/229.03 | EI |
| [M-C₃H₇]⁺ (alpha-cleavage) | [C₇H₇BrN]⁺ | 184.98/186.98 | EI |
| [M+H]⁺ | [C₁₀H₁₅BrN]⁺ | 228.03824 | CI, ESI (HRMS) uni.lu |
| [M+Na]⁺ | [C₁₀H₁₄BrNNa]⁺ | 250.02018 | ESI (HRMS) uni.lu |
Chromatographic Separation and Purity Assessment
Chromatography is essential for separating the target compound from starting materials, by-products, and other impurities, thereby allowing for its purity to be accurately assessed.
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A typical method would involve reversed-phase chromatography, using a C8 or C18 stationary phase column. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, often with additives like trifluoroacetic acid (TFA) to improve peak shape for the basic amine. researchgate.net Detection is commonly performed using a UV detector, set to a wavelength where the bromophenyl chromophore absorbs strongly (e.g., ~254 nm). The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. Since the molecule is chiral, specialized chiral HPLC columns (e.g., cellulose- or amylose-based) can be used with a non-polar mobile phase (e.g., hexane/isopropanol) to separate the R- and S-enantiomers. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. This compound is sufficiently volatile for GC analysis. The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column (typically with a non-polar or mid-polarity stationary phase like 5% phenyl polysiloxane). The separation is based on the compound's boiling point and its interaction with the stationary phase. The outlet of the GC is coupled to a mass spectrometer, which serves as the detector. eurl-pesticides.eu The MS provides a fragmentation pattern for the eluting compound, allowing for highly confident identification by matching it against spectral libraries or by interpreting the fragmentation, as described in the EI-MS section. libretexts.org This makes GC-MS an excellent tool for both identification and purity assessment.
Chiral Chromatography for Enantiomeric Purity Analysis
Chiral molecules, or enantiomers, are non-superimposable mirror images that can exhibit different biological activities. nih.gov Therefore, the separation and quantification of the individual enantiomers of a chiral compound like this compound are of paramount importance. Chiral chromatography is the most widely used technique for this purpose, enabling the separation of enantiomers for the determination of enantiomeric excess (%ee) and the isolation of single enantiomers. nih.govnih.gov
This separation is achieved by using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). nih.govchromatographyonline.comchromatographyonline.com CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stability, leading to different retention times and thus, separation. nih.gov The selection of the appropriate CSP and mobile phase is crucial for achieving baseline resolution. chromatographyonline.com For primary amines, polysaccharide-based and cyclodextrin-based CSPs are often effective. researchgate.netmdpi.com For instance, acetylated β-cyclodextrin stationary phases have demonstrated excellent performance in separating chiral amines in reversed-phase mode. researchgate.net
The development of a chiral separation method involves screening various CSPs and mobile phase compositions to optimize selectivity and resolution. chromatographyonline.comchromatographyonline.com Modern approaches often use short columns to allow for rapid screening of multiple CSPs and mobile phases. chromatographyonline.com
Table 1: Common Chiral Stationary Phases (CSPs) for Amine Separation
| CSP Type | Chiral Selector Examples | Separation Principle | Typical Mobile Phase Modes |
|---|---|---|---|
| Polysaccharide-based | Cellulose or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) on a silica (B1680970) support | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and inclusion phenomena. | Normal-phase, reversed-phase, polar organic. mdpi.com |
| Cyclodextrin-based | Native β-cyclodextrin, acetylated β-cyclodextrin | Host-guest inclusion complexation where the analyte fits into the hydrophobic cavity of the cyclodextrin. | Reversed-phase. researchgate.net |
| Pirkle-type (Brush-type) | Covalently bonded chiral molecules (e.g., DNB-phenylglycine) | π-π interactions, hydrogen bonding, dipole stacking, and steric interactions. | Normal-phase. |
| Macrocyclic antibiotic | Vancomycin, Teicoplanin | Multiple interactions including hydrogen bonding, ionic interactions, and inclusion complexation. | Reversed-phase, polar organic. |
Derivatization Strategies for Enhanced Analytical Detection and Separation
Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. academicjournals.org For a compound like this compound, which lacks a strong native chromophore or fluorophore, derivatization is essential for enhancing detection sensitivity in HPLC with UV-Visible or fluorescence detectors. researchgate.netthermofisher.com This process involves reacting the primary amine functional group with a labeling reagent to attach a moiety that is easily detectable. pjsir.org Furthermore, derivatization can improve the chromatographic behavior of the analyte by, for example, reducing its polarity. thermofisher.com
Pre-column derivatization, where the analyte is derivatized before injection into the HPLC system, is a common and robust approach. researchgate.netnih.gov Several reagents are widely used for the derivatization of primary amines. rroij.compjsir.org
o-phthaldialdehyde (OPA): OPA reacts rapidly with primary amines at room temperature in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. researchgate.netpjsir.orgnih.govsigmaaldrich.com This reaction is a cornerstone of amino acid analysis. researchgate.net A key advantage is that the OPA reagent itself is not fluorescent, leading to low background signals. researchgate.net However, the resulting derivatives can be unstable, and OPA does not react with secondary amines. researchgate.netcreative-proteomics.com
Dansyl Chloride (Dansyl-Cl): 5-Dimethylaminonaphthalene-1-sulfonyl chloride, or Dansyl-Cl, reacts with both primary and secondary amines to yield stable sulfonamide adducts that are intensely fluorescent. researchgate.netspringernature.comsigmaaldrich.comnih.gov This method is simple, robust, and significantly enhances the signal in positive mode electrospray ionization mass spectrometry. nih.gov The derivatization reaction is often carried out in a buffered alkaline solution. nih.gov
9-fluorenylmethyl chloroformate (Fmoc-Cl): Fmoc-Cl is a versatile reagent that reacts with primary and secondary amines to form stable derivatives that can be detected by either fluorescence or UV absorbance. creative-proteomics.comnih.govresearchgate.netnih.gov The reaction is rapid and typically performed under alkaline conditions. researchgate.net A potential drawback is the fluorescence of its hydrolysis by-product, FMOC-OH, which can interfere with the analysis. creative-proteomics.com
Dabsyl-Cl: 4-Dimethylaminoazobenzene-4′-sulfonyl chloride reacts with primary and secondary amines to produce highly stable dabsyl-amino acids. researchgate.netmedchemexpress.com These derivatives have strong absorbance in the visible region (around 465 nm), which allows for high-sensitivity analysis with minimal interference from other sample components that absorb in the UV region. selectscience.netjascoinc.comjasco.co.uk
Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (or other chiral variants) is specifically a chiral derivatizing reagent. nih.gov It reacts with enantiomeric amines to form diastereomers. acs.orgresearchgate.net These diastereomers have different physical properties and can be separated using standard, non-chiral reversed-phase HPLC columns (e.g., C18). semanticscholar.orgacs.org This indirect method is a powerful tool for determining the enantiomeric composition of chiral amines and amino acids. nih.govresearchgate.net
Table 2: Comparison of Common Pre-Column Derivatization Reagents for Primary Amines
| Reagent | Abbreviation | Target Group(s) | Detection Method | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| o-phthaldialdehyde | OPA | Primary amines | Fluorescence pjsir.org | Fast reaction at ambient temperature; low reagent background. pjsir.orgresearchgate.net | Derivatives can be unstable; does not react with secondary amines. researchgate.netcreative-proteomics.com |
| Dansyl Chloride | Dansyl-Cl | Primary & Secondary amines | Fluorescence, UV, MS springernature.comnih.gov | Forms stable and highly fluorescent derivatives. researchgate.netspringernature.com | Reaction can be slow; excess reagent must be handled. creative-proteomics.com |
| 9-fluorenylmethyl chloroformate | Fmoc-Cl | Primary & Secondary amines | Fluorescence, UV creative-proteomics.comnih.gov | Rapid reaction; stable derivatives. creative-proteomics.comresearchgate.net | Hydrolysis product (FMOC-OH) is also fluorescent and can interfere. creative-proteomics.com |
| 4-dimethylaminoazobenzene-4′-sulfonyl chloride | Dabsyl-Cl | Primary & Secondary amines | Visible Absorbance jascoinc.comjasco.co.uk | Very stable derivatives; detection in visible range minimizes interference. selectscience.netjasco.co.uk | Requires elevated temperatures for derivatization. researchgate.net |
| Marfey's Reagent | FDAA | Chiral primary & secondary amines | UV Absorbance nih.govsemanticscholar.org | Enables enantiomeric separation on achiral columns by forming diastereomers. researchgate.netacs.org | Reagent is chiral and must be pure; reaction conditions must be controlled to prevent racemization. nih.govsemanticscholar.org |
Development and Validation of Quantitative Analytical Methods for Research Samples
Once a suitable analytical technique (e.g., HPLC with derivatization) is selected, a quantitative method must be developed and validated to ensure it is fit for its intended purpose. Method validation is the process of demonstrating that an analytical procedure is suitable for providing reliable and accurate data for a specific application. nih.govnih.gov For research samples, this ensures that the quantified amount of a compound like this compound is accurate and precise.
The validation process involves evaluating several key performance characteristics:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically evaluated by a linear regression analysis of detector response versus concentration, with the coefficient of determination (R²) being a key metric. nih.gov
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. dss.go.th It is often determined by analyzing samples with a known concentration of the analyte (e.g., spiked matrix) and calculating the percent recovery.
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. dss.go.th It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., repeatability, intermediate precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.
A robust and sensitive ion chromatography method has been developed for the quantitative measurement of 18 different amines in ambient aerosol samples, showcasing the detailed process of method development and application. mdpi.com
Table 3: Typical Validation Parameters for a Quantitative Research Method
| Validation Parameter | Description | Common Acceptance Criteria for Research |
|---|---|---|
| Specificity | No interference at the retention time of the analyte. | Peak purity analysis; comparison with blank matrix. |
| Linearity | Proportionality of signal to concentration. | Coefficient of determination (R²) > 0.99. |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision. | Defined by linearity and accuracy studies. |
| Accuracy | Closeness to the true value. | Recovery of 80-120%. |
| Precision (Repeatability) | Agreement between multiple measurements of the same sample. | Relative Standard Deviation (RSD) < 15-20%. |
| Limit of Quantitation (LOQ) | Lowest concentration measured with acceptable accuracy and precision. | Signal-to-Noise ratio ≥ 10. |
| Robustness | Insensitivity to small changes in method parameters. | No significant change in results when parameters are varied slightly. |
Table of Mentioned Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | - |
| o-phthaldialdehyde | OPA |
| 5-Dimethylaminonaphthalene-1-sulfonyl chloride | Dansyl-Cl, DNS-Cl |
| 9-fluorenylmethyl chloroformate | Fmoc-Cl |
| 4-dimethylaminoazobenzene-4′-sulfonyl chloride | Dabsyl-Cl, DABS-Cl |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent, FDAA |
| Phenylisothiocyanate | PITC |
| 1-(2-methoxyphenyl)piperazine | MOPIP |
| diethanolamine | - |
| ethanolamine | - |
| methylamine | - |
| isopropylamine | - |
| morpholine | - |
| dimethylamine | - |
| aniline | - |
| 2-formylphenylboronic acid | - |
Computational Chemistry and Molecular Modeling for Research Insights
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. These methods provide a foundational understanding of a molecule's behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govut.ac.ir It is particularly effective for optimizing the geometry of a molecule to its lowest energy state, providing a realistic three-dimensional structure. For 1-(3-Bromophenyl)-2-methylpropan-1-amine, DFT calculations, often using functionals like B3LYP or PW91P86 with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov This geometric optimization is the first step for most other computational analyses, as the electronic properties are highly dependent on the molecular structure.
Following optimization, DFT is used to analyze the electronic structure, which includes the distribution of electrons within the molecule and the energies of the molecular orbitals. researchgate.net This analysis is crucial for understanding the molecule's stability, reactivity, and spectroscopic properties.
Table 1: Illustrative Optimized Geometric Parameters for a Substituted Phenethylamine (B48288) using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-Br | ~1.90 Å | |
| C-N | ~1.47 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-C-N | ~110° | |
| Dihedral Angle | C-C-C-N | Varies with conformation |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the amine group, while the LUMO may be distributed over the aromatic system. The HOMO-LUMO gap can be correlated with the molecule's ability to participate in charge transfer interactions. nih.gov
Table 2: Illustrative Frontier Orbital Energies for a Substituted Phenethylamine
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
Natural Bond Orbital (NBO) Analysis and Charge Transfer Investigations
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and atomic charges. uni-muenchen.dewisc.edu This method helps in understanding the bonding and antibonding interactions within a molecule. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the delocalization of electron density, which is a measure of intramolecular charge transfer and hyperconjugation. uni-muenchen.de
For this compound, NBO analysis can reveal the nature of the C-Br and C-N bonds, including their polarity and the hybridization of the constituent atoms. uni-muenchen.de The analysis of donor-acceptor interactions provides insight into the electronic stabilization of the molecule and the pathways of charge distribution. wisc.edu
Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| C-C (ring) | C-C* (ring) | ~2-5 |
| LP (N) | C-C* (alkyl) | ~1-3 |
| C-H | C-C* (ring) | ~0.5-2 |
| E(2) represents the stabilization energy of the interaction. |
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Studies
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deyoutube.com The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.comresearchgate.net
For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a likely site for protonation. researchgate.net The bromine atom and the aromatic ring would also influence the potential distribution, creating a detailed map of the molecule's reactive surface. nih.gov
Calculation of Hyperpolarizability for Nonlinear Optical Properties
Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. The first-order hyperpolarizability (β) is a key parameter that governs this behavior.
Computational methods, particularly DFT, can be used to calculate the components of the hyperpolarizability tensor. For molecules like this compound, the presence of an electron-donating amine group and an electron-withdrawing bromine atom on the phenyl ring can lead to significant intramolecular charge transfer, which may enhance its NLO properties. The calculated hyperpolarizability can be compared to that of known NLO materials like urea (B33335) to assess its potential.
Table 4: Illustrative Calculated Hyperpolarizability Values (in esu)
| Component | Value (x 10⁻³⁰) |
| β_x | Varies |
| β_y | Varies |
| β_z | Varies |
| β_total | Illustrative Value |
Molecular Dynamics Simulations for Conformational and Interaction Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can provide a detailed picture of a molecule's conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor.
For this compound, MD simulations can explore its different possible conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, as its shape can significantly influence its activity. researchgate.net Furthermore, MD simulations can be used to study the dynamics of the molecule in a solvated environment, providing insights into its behavior in solution.
Molecular Docking and Virtual Screening Studies
Molecular docking and virtual screening are powerful computational techniques used to predict how a molecule, such as this compound, might bind to a specific protein target. These methods are fundamental in the early stages of drug discovery for identifying potential therapeutic candidates.
While specific molecular docking studies detailing the binding modes and affinities of this compound are not extensively available in peer-reviewed literature, the principles of the methodology can be described. This process involves the use of sophisticated algorithms to place the three-dimensional structure of the compound into the binding site of a target protein. The program then calculates a score, often referred to as binding affinity or docking score, which estimates the strength of the interaction.
Key interactions that would be analyzed include:
Hydrogen Bonds: The primary amine group (-NH2) of the compound is a potential hydrogen bond donor.
Hydrophobic Interactions: The phenyl ring and the isopropyl group can form hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding, a type of non-covalent interaction that has gained recognition in drug design.
The prediction of these interactions provides a static snapshot of the most probable binding conformation. For instance, in a hypothetical docking scenario against a monoamine transporter, the amine group would likely engage with acidic residues like aspartate or glutamate, while the bromophenyl moiety would occupy a hydrophobic pocket.
| Interaction Type | Potential Interacting Group on Compound | Example Target Residue |
| Hydrogen Bond Donor | Primary Amine (-NH2) | Aspartic Acid, Glutamic Acid |
| Hydrophobic | Phenyl Ring, Isopropyl Group | Leucine, Isoleucine, Valine |
| Halogen Bond | Bromine Atom | Carbonyl Oxygen of backbone |
This table represents a theoretical prediction of possible interactions based on the compound's structure.
Virtual screening is the application of molecular docking to large libraries of compounds to identify those with a high probability of binding to a target of interest. In the context of this compound, if this compound were part of a virtual library, its docking score would be compared against thousands or even millions of other molecules.
Should this compound be identified as a "hit" from a virtual screen, the next step would be lead optimization. This involves a medicinal chemist systematically modifying the structure of the compound to improve its binding affinity, selectivity, and pharmacokinetic properties. For example, computational models could be used to predict whether substituting the bromine atom with other halogens (e.g., chlorine or fluorine) or moving its position on the phenyl ring would result in a more favorable binding score.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is a mathematical equation that relates physicochemical properties or structural features (descriptors) of molecules to their activity.
For a series of analogues of this compound, a QSAR study would involve:
Data Collection: Gathering a dataset of compounds with experimentally determined biological activities for a specific target.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties.
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the activity.
Model Validation: Testing the predictive power of the model on an external set of compounds not used in the model development.
While a specific QSAR model for this compound is not publicly documented, we can hypothesize the types of descriptors that would be significant.
| Descriptor Class | Specific Descriptor Example | Potential Impact on Activity |
| Electronic | Partial charge on the nitrogen atom | Influences hydrogen bonding strength |
| Steric | Molecular Volume | Determines fit within the binding site |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions |
| Topological | Wiener Index | Relates to molecular branching and size |
This table illustrates the types of descriptors that would be considered in a QSAR study of this compound and its analogues.
A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates and accelerating the discovery process.
Emerging Research Areas and Future Directions for 1 3 Bromophenyl 2 Methylpropan 1 Amine
Exploration of Novel Academic Research Applications
The core value of 1-(3-bromophenyl)-2-methylpropan-1-amine in academic research lies in its utility as a precursor for creating novel, biologically active compounds. myskinrecipes.com Future research is likely to focus on its use as a foundational structure in medicinal chemistry and chemical biology.
CNS-Targeting Agents: The compound is already utilized in research and development aimed at central nervous system (CNS) disorders. myskinrecipes.com Its structure can serve as a starting point for the synthesis of molecules designed to modulate neurotransmitter activity, potentially leading to new treatments for conditions such as depression, anxiety, or neurodegenerative diseases. myskinrecipes.com
Enantioselective Synthesis: The chiral center at the benzylic amine position makes this compound valuable for studies in enantioselective synthesis. myskinrecipes.com Research can focus on developing and refining synthetic methods to produce highly pure enantiomers, which is critical for creating drugs with improved therapeutic efficacy and reduced side effects.
Chemical Probes: The bromine atom on the phenyl ring acts as a chemical "handle," allowing for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This facilitates the creation of a library of derivatives to probe structure-activity relationships (SAR) for specific biological targets. These probes are instrumental in understanding complex biological pathways.
Development of Advanced Analytical Techniques for Complex Biological Matrices
As research into the derivatives of this compound and their potential therapeutic effects progresses, the need for sensitive and reliable analytical methods to detect and quantify these compounds in complex biological matrices like blood, plasma, and tissue will become critical. nih.govmdpi.com While specific methods for this parent compound are not established, future development would draw upon existing advanced analytical platforms. nih.gov
The primary challenges in bioanalysis include achieving low detection limits, minimizing matrix effects, and ensuring high throughput. mdpi.com Future research in this area would focus on developing and validating methods based on the principles outlined in the table below.
Table 1: Potential Analytical Techniques for this compound and its Derivatives
| Technique | Principle | Potential Application & Future Direction |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase. mdpi.com | Development of reversed-phase HPLC methods for separating the compound and its metabolites from endogenous matrix components. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov | This is the gold-standard for quantitative bioanalysis. Future work would involve optimizing ionization sources and fragmentation patterns for the specific compound and its analogues to achieve picogram-level sensitivity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in the gas phase before detection by mass spectrometry. mdpi.com | Requires derivatization of the primary amine to increase volatility. This could be explored for specific applications where GC-MS offers advantages in resolution or sensitivity. |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary. mdpi.com | Offers high separation efficiency and minimal sample consumption. Future research could explore CE-MS for chiral separations of the compound's enantiomers. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery by enabling rapid, data-driven decision-making. nih.gov These computational tools can be applied to this compound to accelerate the design of novel derivatives and predict their biological activities.
De Novo Design: Generative AI models can design novel molecules from scratch that incorporate the this compound scaffold but possess optimized properties. nih.gov These models can explore a vast chemical space to identify compounds with high predicted affinity for a specific biological target.
Property Prediction: ML models can be trained on existing chemical data to predict the physicochemical properties, pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity), and potential off-target effects of newly designed analogues. github.com This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success.
Structure-Activity Relationship (SAR) Analysis: AI can analyze the data from compound libraries to identify the subtle structural features that govern biological activity, providing insights that are not always apparent from traditional analysis. mit.edu
Table 2: Application of AI/ML in the Development of this compound Analogues
| AI/ML Approach | Description | Future Application |
| Generative Adversarial Networks (GANs) | An algorithm where two neural networks, a generator and a discriminator, compete to create novel, realistic chemical structures. nih.gov | To generate a diverse library of virtual analogues based on the core scaffold for screening against protein targets. |
| Recurrent Neural Networks (RNNs) | A class of neural networks well-suited for processing sequential data, such as chemical SMILES strings. nih.gov | To optimize sequences of chemical modifications to the parent structure to enhance desired properties like "drug-likeness". github.com |
| Graph Convolutional Networks (GCNs) | AI models that operate directly on molecular graphs to learn features related to their 3D structure and chemical bonds. | To predict the binding affinity of designed analogues to specific protein targets, such as CNS receptors or enzymes. |
| Explainable AI (XAI) | AI models designed to provide transparent and interpretable results, avoiding the "black box" problem. nih.gov | To understand why a model predicts a certain analogue will be active, providing chemists with actionable design principles. nih.gov |
Green Chemistry and Sustainable Synthetic Approaches
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. unibo.it Future research on the synthesis of this compound and its derivatives will increasingly focus on developing more sustainable methods.
Traditional synthetic routes may involve harsh reagents, toxic solvents, and multiple protection/deprotection steps, leading to poor atom economy. rsc.org A key future direction is the application of green chemistry principles to establish more efficient and environmentally benign synthetic pathways.
Potential areas for improvement include:
Catalytic Processes: Replacing stoichiometric reagents with catalytic amounts of transition metals or enzymes for key steps like amination or C-C bond formation. nih.gov
Greener Solvents: Substituting hazardous solvents like dichloromethane (B109758) with more sustainable alternatives such as 2-MeTHF, ethanol, or even water. unibo.it
One-Pot Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel, reducing waste and purification steps. rsc.org
Biocatalysis: Using enzymes, such as transaminases, to install the amine group with high enantioselectivity under mild reaction conditions, which is a hallmark of green process chemistry.
Design of Targeted Analogues for Specific Biological Pathway Probes
A crucial area of modern chemical biology is the development of small molecule probes to investigate and manipulate specific biological pathways. nih.gov The structure of this compound is an excellent starting point for creating such targeted analogues. The compound's framework allows for systematic modification to achieve high potency and selectivity for a single protein target.
For instance, research has shown that the selectivity of transporters can be exploited to deliver molecules to specific cell types. nih.gov Analogues of this compound could be designed to interact with specific transporters or receptors that are overexpressed in disease states. The bromine atom serves as a versatile anchor for diversification via palladium-catalyzed cross-coupling reactions, enabling the attachment of various functional groups to probe the binding pocket of a target protein. This approach allows for the generation of a focused library of compounds to systematically map the molecular interactions that govern biological function, aiding in the validation of new drug targets.
Q & A
Q. Methodological Consideration :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 5–10 mol% Pd | Higher loading accelerates coupling but raises cost. |
| Reaction Time | 12–24 hrs | Prolonged time improves conversion but risks decomposition. |
| Workup | Acid-base extraction | Minimizes unreacted starting material . |
Which spectroscopic techniques are most reliable for structural confirmation, and how can ambiguities in NMR data be resolved?
Basic Research Question
1H and 13C NMR are critical for confirming the amine and bromophenyl moieties. Key spectral features include:
Q. Advanced Resolution of Ambiguities :
- NOESY/ROESY : Differentiates between regioisomers by correlating spatial proximity of protons.
- Deuterium Exchange : Adding D₂O eliminates the amine proton signal, confirming its presence.
- X-ray Crystallography : Resolves absolute configuration if crystalline derivatives are accessible .
How can catalytic systems be optimized to minimize by-products during synthesis?
Advanced Research Question
By-product formation (e.g., dehalogenation or over-reduction) can be mitigated via:
- Ligand Design : Bulky ligands (e.g., XPhos) suppress undesired side reactions in Pd-catalyzed steps .
- Reducing Agent Selection : Sodium triacetoxyborohydride (STAB) offers selective reduction in reductive amination.
- Additives : Molecular sieves absorb ammonia, shifting equilibrium toward imine formation.
Case Study :
In Pd-catalyzed reactions, CuI co-catalysis improves alkyne coupling efficiency but may require strict exclusion of moisture to prevent catalyst deactivation .
What are common sources of conflicting spectroscopic data, and how can they be addressed?
Advanced Research Question
Contradictions may arise from :
- Dynamic Proton Exchange : Amine protons in CDCl₃ may broaden or split; use DMSO-d₆ to stabilize exchangeable protons.
- Isomeric Impurities : Column chromatography (silica gel, hexane/EtOAc) separates regioisomers .
- Solvent Artifacts : Residual solvent peaks (e.g., acetonitrile in 1H NMR) can mask signals; thorough drying is essential.
Q. Resolution Workflow :
Repeat NMR with deuterated solvents.
Compare experimental HRMS with theoretical isotopic patterns .
Synthesize derivatives (e.g., trifluoroacetamide) for clearer spectral interpretation .
Which computational methods predict the electronic properties and reactivity of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Models HOMO/LUMO energies to predict nucleophilic/electrophilic sites. The bromine atom’s electron-withdrawing effect lowers HOMO energy (~-6.5 eV), directing reactivity toward electrophilic aromatic substitution .
- Molecular Dynamics (MD) : Simulates solvation effects on amine protonation states.
- Docking Studies : Predict binding affinity to biological targets (e.g., monoamine transporters) based on charge distribution .
Q. Example Calculation :
| Property | Value (DFT/B3LYP/6-311+G**) | Relevance |
|---|---|---|
| Dipole Moment | 3.2 Debye | Indicates polarity for solubility prediction. |
| LogP | 2.8 | Guides pharmacokinetic profiling. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
